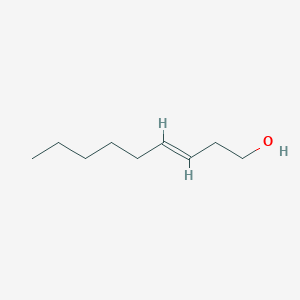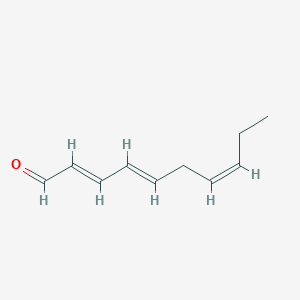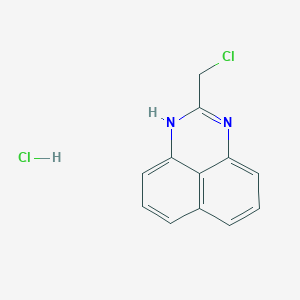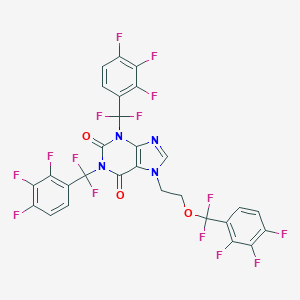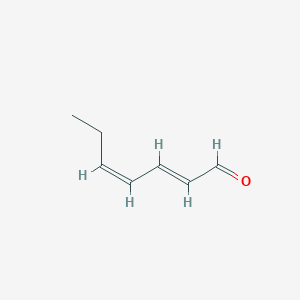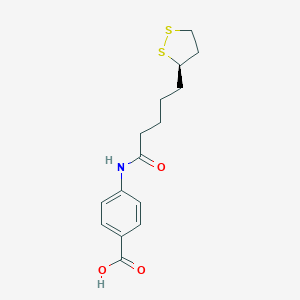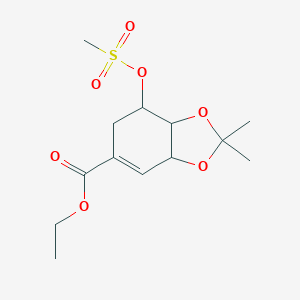
Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B . The primary target of this compound is the viral neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells .
Mode of Action
As an intermediate in the synthesis of Oseltamivir, this compound contributes to the overall mechanism of action of the drug. Oseltamivir works by inhibiting the neuraminidase enzyme, preventing the release of the virus and thus stopping the spread of infection within the body .
Biochemical Pathways
The inhibition of the neuraminidase enzyme disrupts the life cycle of the influenza virus. By preventing the release of new viral particles, the spread of the virus within the body is limited, helping to alleviate the symptoms of the flu .
Pharmacokinetics
Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases .
Result of Action
The result of the action of this compound, through its contribution to the activity of Oseltamivir, is the reduction in the severity and duration of flu symptoms. By limiting the spread of the virus within the body, the immune system is able to more effectively combat the infection .
Action Environment
The action of this compound, and the drug it contributes to, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the effectiveness and potential side effects of the treatment .
Biochemische Analyse
Biochemical Properties
Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including esterases and sulfatases, which facilitate its conversion into active metabolites. These interactions are primarily based on the compound’s ester and sulfonate groups, which are susceptible to enzymatic hydrolysis . The compound’s ability to undergo these reactions makes it an important intermediate in the synthesis of bioactive molecules.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antiviral responses without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and metabolic disturbances . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and sulfatases, which catalyze its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity and therapeutic potential . The compound’s effects on metabolic flux and metabolite levels are important considerations for its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are important for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological impact.
Eigenschaften
CAS-Nummer |
204254-84-2 |
|---|---|
Molekularformel |
C13H20O7S |
Molekulargewicht |
320.36 g/mol |
IUPAC-Name |
ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3/t9-,10-,11-/m1/s1 |
InChI-Schlüssel |
VSLJKWHERQGBEK-GMTAPVOTSA-N |
SMILES |
CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |
Isomerische SMILES |
CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)OS(=O)(=O)C)OC(O2)(C)C |
Kanonische SMILES |
CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |
Synonyme |
[3aR-(3aα,7α,7aα)]-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester; (3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


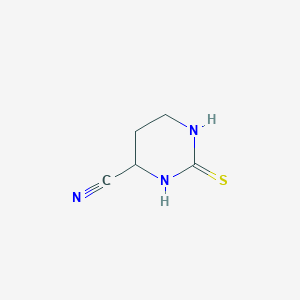
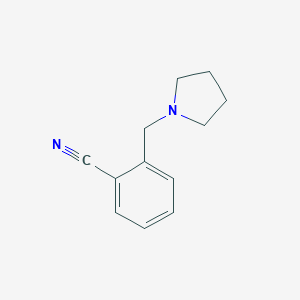
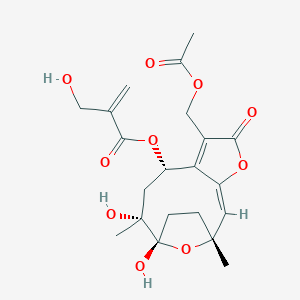
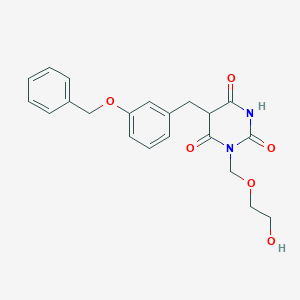
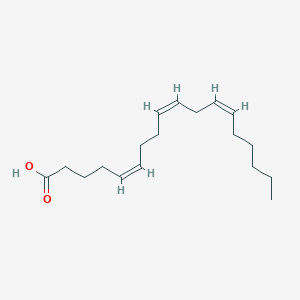
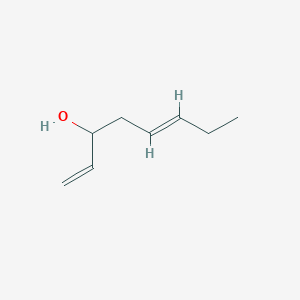
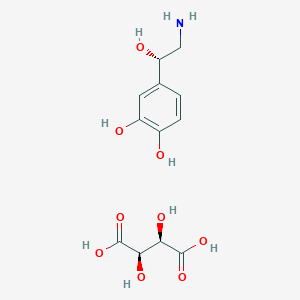
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
